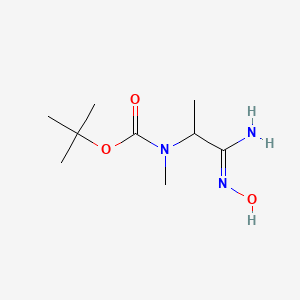
Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate
Overview
Description
Scientific Research Applications
Comprehensive Analysis of Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate Applications
Synthesis of Heterocyclic Compounds: Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate is utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound’s ability to act as a precursor for imidazole and pyrimidine derivatives makes it valuable for creating compounds with potential biological activity .
Bioconjugation in Chemical Biology: This compound serves as a building block in bioconjugation processes within chemical biology. Its unique structure allows for the creation of complex molecules that can be used to study biological systems and processes .
Biocatalytic Processes: The tert-butyl group’s reactivity is exploited in biocatalytic processes. This compound can be used to modify enzymes or other proteins, enhancing their stability or altering their activity for industrial applications .
Organic Synthesis: In organic synthesis, this compound is used for the protection of amines. The tert-butyl group provides steric hindrance, which is beneficial in selective reactions and can be easily removed when no longer needed .
Material Science: The compound’s derivatives are explored in material science for the development of new materials with unique properties, such as enhanced durability or specific reactivity patterns .
Biodegradation Pathways: Research into the biodegradation pathways of tert-butyl compounds, including this carbamate, helps in understanding their environmental impact and in designing compounds with better degradation profiles .
Biosynthetic Pathways: The tert-butyl group is also significant in natural biosynthetic pathways. Studying this compound’s role in such processes can lead to insights into the synthesis of complex natural products .
Palladium-Catalyzed Reactions: This compound is used in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected anilines, which are valuable intermediates in the production of various aromatic compounds .
properties
IUPAC Name |
tert-butyl N-[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-6(7(10)11-14)12(5)8(13)15-9(2,3)4/h6,14H,1-5H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXQQSOGPHUVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)
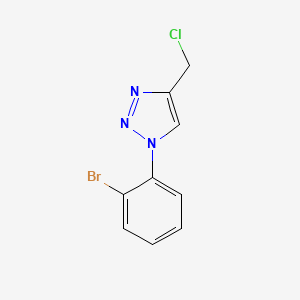
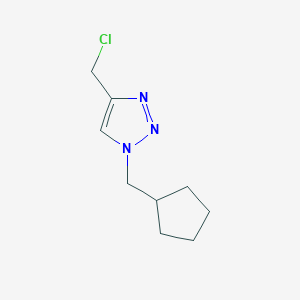
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1467350.png)
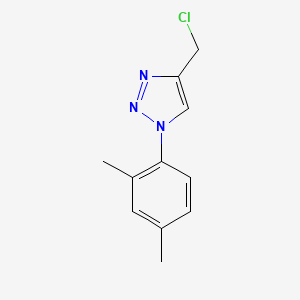
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467357.png)

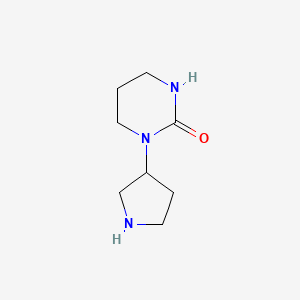

![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)
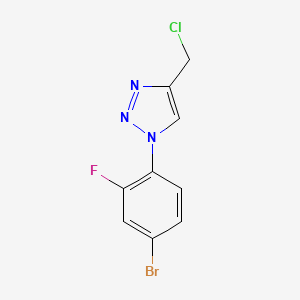
![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)
